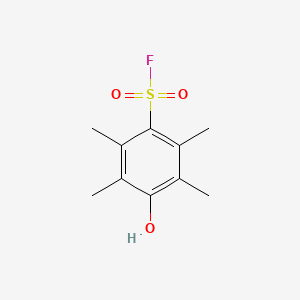![molecular formula C8H10Cl2O2 B14491423 7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one CAS No. 64109-95-1](/img/structure/B14491423.png)
7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dichloro-5-methoxybicyclo[320]heptan-6-one is a bicyclic compound characterized by its unique structure, which includes two chlorine atoms and a methoxy group attached to a heptanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one typically involves the reaction of bicyclo[3.2.0]heptan-6-one with chlorine and methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum trichloride, to facilitate the chlorination and methoxylation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
- 7-Methoxybicyclo[3.2.0]heptan-6-one
- 7-Chloro-1-hydroxy-7-methylbicyclo[3.2.0]heptan-6-one
Uniqueness
7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
64109-95-1 |
|---|---|
Molecular Formula |
C8H10Cl2O2 |
Molecular Weight |
209.07 g/mol |
IUPAC Name |
7,7-dichloro-5-methoxybicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C8H10Cl2O2/c1-12-7-4-2-3-5(7)8(9,10)6(7)11/h5H,2-4H2,1H3 |
InChI Key |
MHQAEDFMHWAVFV-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCCC1C(C2=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one](/img/structure/B14491352.png)
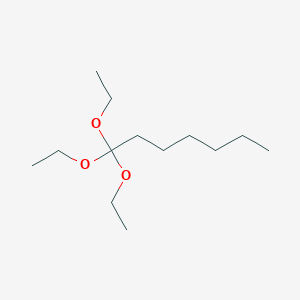
![1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene](/img/structure/B14491354.png)

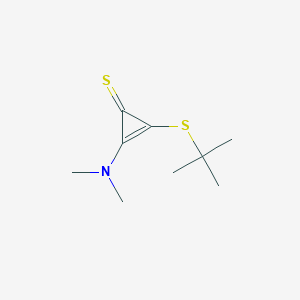

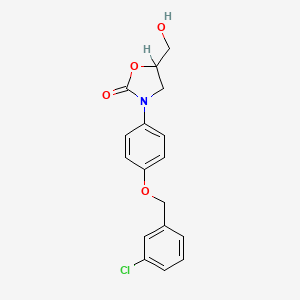
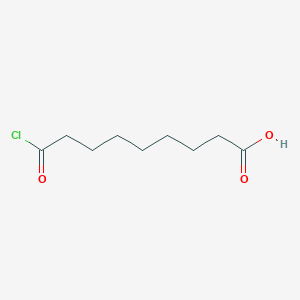
![3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid](/img/structure/B14491397.png)

